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hemoglobin F-Beech Island - 100178-92-5

hemoglobin F-Beech Island

Catalog Number: EVT-1508939
CAS Number: 100178-92-5
Molecular Formula: C24H28ClN5O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemoglobin F-Beech Island originates from a specific genetic mutation that affects the gamma globin gene. It is classified under fetal hemoglobins, which are typically produced during fetal development and are gradually replaced by adult hemoglobin (hemoglobin A) after birth. The genes encoding the gamma globin chains are located on chromosome 11, while the alpha globin genes are found on chromosome 16. The production of hemoglobin F is crucial during fetal life, as it has a higher affinity for oxygen compared to adult hemoglobin, facilitating oxygen transport from the mother to the fetus.

Synthesis Analysis

Methods and Technical Details

The synthesis of hemoglobin F-Beech Island involves several biochemical processes:

  1. Heme Production: Heme is synthesized through a multi-step enzymatic pathway starting in the mitochondria. The process begins with the condensation of succinyl-CoA and glycine to form 5-aminolevulinic acid, followed by several transformations that ultimately yield heme .
  2. Globin Chain Production: The synthesis of globin chains occurs in the cytoplasm, where messenger RNA is translated into polypeptides. In the case of hemoglobin F-Beech Island, two alpha chains combine with two gamma chains to form the tetrameric structure essential for oxygen binding.
  3. Gene Regulation: The expression of gamma globin genes is regulated by various transcription factors and epigenetic mechanisms. Key players include BCL11A, which acts as a repressor of gamma globin expression in adult erythroid cells . Understanding these regulatory networks is critical for manipulating hemoglobin F levels therapeutically.
Molecular Structure Analysis

Structure and Data

The molecular structure of hemoglobin F-Beech Island consists of four polypeptide chains: two alpha chains (α) and two gamma chains (γ). This composition allows it to adopt a quaternary structure that facilitates oxygen binding:

Chemical Reactions Analysis

Reactions and Technical Details

Hemoglobin F-Beech Island participates in several critical biochemical reactions:

  1. Oxygen Binding and Release: The primary chemical reaction involves the reversible binding of oxygen to the iron atom in heme groups within each globin chain. This reaction can be represented as:
    Hb+O2HbO2\text{Hb}+\text{O}_2\rightleftharpoons \text{HbO}_2
    where Hb represents deoxygenated hemoglobin and HbO₂ represents oxygenated hemoglobin.
  2. Inhibition of Sickle Hemoglobin Polymerization: Hemoglobin F inhibits the polymerization of sickle hemoglobin by competing for binding sites on red blood cells, thus reducing sickling under low oxygen conditions .
Mechanism of Action

Process and Data

The mechanism through which hemoglobin F-Beech Island exerts its effects involves several key processes:

  1. Inhibition of Polymerization: By maintaining higher levels of fetal hemoglobin, individuals can prevent or reduce sickling episodes associated with sickle cell disease. This occurs as fetal hemoglobin does not participate in polymer formation like adult sickle hemoglobin does.
  2. Epigenetic Regulation: Induction of fetal hemoglobin can be achieved through epigenetic modifications that enhance gamma globin gene expression. Inhibitors targeting DNA methyltransferases or histone deacetylases have shown promise in increasing fetal hemoglobin levels in patients .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hemoglobin F-Beech Island exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 15 kDa per subunit.
  • Solubility: Highly soluble in physiological conditions due to its protein nature.
  • Stability: More stable than adult hemoglobins under acidic conditions, which can be beneficial in certain pathological states.

These properties contribute to its functionality in oxygen transport and its therapeutic potential in treating hemoglobin disorders.

Applications

Scientific Uses

Hemoglobin F-Beech Island has several important applications in medical research and treatment:

  1. Therapeutic Target for Hemoglobinopathies: Increasing levels of fetal hemoglobin through pharmacological agents or gene therapy has been explored as a treatment strategy for sickle cell disease and beta-thalassemia.
  2. Research Tool: Studies on fetal hemoglobin variants like Beech Island help elucidate mechanisms underlying globin gene regulation, contributing to advancements in gene therapy techniques aimed at correcting genetic defects associated with hemoglobinopathies .
  3. Clinical Monitoring: Measurement of fetal hemoglobin levels is crucial in diagnosing and managing patients with various hematological disorders.
Molecular Characterization of Hemoglobin F-Beech Island

Genomic Context and HBG1 Gene Architecture

Hemoglobin F-Beech Island (Hb F-Beech Island) arises from a specific mutation in the HBG1 gene (hemoglobin subunit gamma 1), located within the β-globin gene cluster on chromosome 11p15.4. This cluster, spanning approximately 70 kb, follows a strict developmental and tissue-specific expression pattern arranged in the order 5'-ε (HBE1) - (HBG2) - (HBG1) - δ (HBD) - β (HBB)-3' [1] [3]. The HBG1 gene itself spans 1,589 base pairs (GRCh38 coordinates: NC_000011.10: 5248269-5249857, complement strand) and consists of three exons encoding a 146-amino acid gamma-globin polypeptide [1] [3]. The HBG1 () and HBG2 () genes share exceptionally high sequence homology (>95%) resulting from a tandem duplication event approximately 47 million years ago and subsequent gene conversion events, with significant identity particularly within a 1.5-kb region encompassing positions -471 to +1079 relative to the Cap site [9]. This high degree of homology facilitates unequal crossing-over events but also creates challenges in distinguishing mutations specific to versus globin chains.

Table 1: Genomic Features of the HBG1 Gene

FeatureSpecificationFunctional Significance
Chromosomal Location11p15.4Part of β-globin gene cluster (Locus Control Region-regulated)
Gene Size1,589 bpEncodes 146-amino acid polypeptide
Exon Count3Exon 1: 5'UTR & initial coding; Exon 2/3: Main coding sequence
Paralogue (HBG2) Identity>95%Facilitates gene conversion events
Developmental ExpressionFetal liver, spleen, bone marrowSilenced postnatally in most individuals
Common AliasesHBGA, HBG-T2, HSGGL1, gamma A hemoglobinHistorical nomenclature

Structural Analysis of the α₂Aγ₂(53)(D4)Ala→Asp Mutation

Hb F-Beech Island is defined by a missense mutation in the -globin chain where an alanine residue at position 53 is substituted by aspartic acid, denoted as α₂Aγ₂(53)(D4)Ala→Asp [2] [5]. Position 53 corresponds to the D4 helix within the globin fold, a region critical for maintaining the tertiary structure and stability of the hemoglobin molecule. This substitution introduces a negatively charged residue (aspartic acid) in place of a non-polar, neutral residue (alanine), fundamentally altering the local electrostatic environment [1]. Biochemical characterization reveals that this mutation confers distinct properties:

  • Electrophoretic Mobility: Hb F-Beech Island exhibits faster migration than hemoglobin A (Hb A) under alkaline pH conditions (e.g., cellulose acetate electrophoresis at pH 8.4), directly attributable to the increased negative charge of the variant tetramer [2].
  • Chromatographic Behavior: The variant co-elutes with the minor hemoglobin fraction Hb F₁ during DEAE-cellulose chromatography, indicating altered surface charge interaction with the ion-exchange matrix [2].
  • Chain Quantification: In heterozygous carriers, the variant chain (γX) constitutes approximately 12% of total non-α chains, compared to 74.1% for normal and 13.9% for normal chains, suggesting potential instability or altered synthesis efficiency [2]. Structural modeling predicts that the Ala→Asp substitution could disrupt hydrophobic packing in the D-helix region and potentially form novel hydrogen bonds or salt bridges with adjacent residues, possibly impacting oxygen affinity or tetramer stability, although detailed functional studies are limited.

Table 2: Structural and Biochemical Properties of Hb F-Beech Island

PropertyHb F-Beech IslandNormal Hb F (Aγ)Impact of Mutation
Amino Acid Position 53Aspartic Acid (Asp, D)Alanine (Ala, A)Introduction of negative charge
Location in Globin FoldD Helix (D4)D Helix (D4)Alters local hydrophobicity & charge potential
Alkaline ElectrophoresisFaster migration than Hb AMigrates slower than Hb ADiagnostic for identification
DEAE-Cellulose ChromatographyCo-elutes with Hb F₁Separates from Hb F₁Complicates purification
Estimated Abundance (Heterozygote)γX: ~12%Normal Aγ: ~13.9%Suggests near-normal stability/synthesis
Presumed DNA ChangeGCC → GAC (codon 53)GCC (codon 53)Confirmed by peptide analysis, not direct sequencing

Comparative Sequence Homology with Other Gamma-Globin Variants

The Ala→Asp mutation in Hb F-Beech Island occurs at a residue that is highly conserved across mammalian γ-globin lineages. Comparative analysis reveals distinct differences from other documented -globin variants:

  • Positional Specificity: While mutations in the D-helix are observed (e.g., Hb F-Xinjiang [Aγ25(B7)Gly→Arg]), the specific residue 53 (D4) mutation appears unique to Hb F-Beech Island among reported human variants [5] [7]. Nearby variants include Hb F-Granada (position 22, B4) and Hb F-Baskent (position 128, H6), highlighting position 53 as a distinct locus within the D-helix [5].
  • Charge-Altering Mutations: Similar to Hb F-Beech Island, variants like Hb F-Miyashiro ([Aγ75(E19)Ile→Thr] – detected in the Chinese population [7]) and Hb F-Auckland ([Gγ7(A4)Asp→Asn]) involve substitutions that alter residue charge/polarity. However, the specific Ala→Asp switch in the D-helix distinguishes Hb F-Beech Island [5] [7].
  • Functional vs. Silent Variants: Many γ-globin variants (e.g., Hb F-Jamaica [Gγ61(E5)Lys→Asn]) are functionally silent, causing no hematological phenotype. Hb F-Beech Island was identified in healthy Caucasian and Black newborns in the Southeastern USA, suggesting minimal functional disruption of oxygen transport under normal physiological conditions [2] [5]. This contrasts with unstable variants like Hb F-Xinjiang or promoter mutants causing Hereditary Persistence of Fetal Hemoglobin (HPFH).
  • Evolutionary Context: Alanine 53 is conserved in primate -globin lineages. Its replacement by aspartic acid represents a non-conservative change not observed in normal -globin (which often has different residues at equivalent positions). This highlights the structural constraints acting on specific residues within the globin fold, even during fetal development.

Table 3: Comparison of Hb F-Beech Island with Other Gamma-Globin Variants

VariantMutationStructural LocationCharge ChangeReported PhenotypePopulation
Hb F-Beech IslandAγ53(D4)Ala→AspD HelixNeutral → NegativeNormal (neonates)Caucasian, Black (SE USA)
Hb F-XinjiangAγ25(B7)Gly→ArgB HelixNeutral → PositiveUnstable Hb, mild hemolysisChinese
Hb F-MiyashiroAγ75(E19)Ile→ThrE HelixNeutral → PolarUnknown (First in Chinese)Chinese
Hb F-GranadaGγ22(B4)Asp→ValB HelixNegative → NeutralUnknownSpanish
Hb F-AucklandGγ7(A4)Asp→AsnA HelixNegative → NeutralNormal (newborn)Caucasian
Hb F-JamaicaGγ61(E5)Lys→AsnE HelixPositive → NeutralNoneJamaican

Transcriptional Regulation of HBG1 and Promoter Polymorphisms

The expression of the HBG1 gene, whether wild-type or carrying the Beech Island mutation, is governed by complex cis-regulatory elements and trans-acting factors. The proximal HBG1 promoter harbors critical motifs essential for developmental silencing and competitive interaction with the Locus Control Region (LCR):

  • Core Promoter Elements: Key elements include the CCAAT box (bound by transcription factor CP2/NF-Y), the CACCC box (bound by KLF1 and SP1), and the TATA box (bound by TBP/TFIID). The CCAAT box is particularly crucial; mutations within this element (e.g., -114 to -117) are strongly associated with non-deletional Hereditary Persistence of Fetal Hemoglobin (HPFH), leading to failure of postnatal HBG1 silencing [9].
  • Developmental Silencing Mechanisms: Postnatally, HBG1 expression is repressed by BCL11A (binding upstream of the gene and interacting with the promoter via looping), ZBTB7A (LRF), and the NuRD complex (containing CHD4 and MBD3). These factors recruit chromatin modifiers leading to a closed chromatin state. The NuRD complex, in particular, links DNA methylation and histone deacetylation to HBG1 repression [9] [10].
  • Impact of the Beech Island Mutation: The Ala53Asp substitution in the coding region does not directly affect HBG1 promoter function or transcription factor binding. Consequently, Hb F-Beech Island expression levels in heterozygotes (~12% of γ-chains) are primarily governed by the normal regulatory mechanisms acting on the allele carrying the mutation. This contrasts sharply with promoter variants (e.g., -175T>C, -202C>T, -117G>A HPFH) which directly disrupt repressor binding sites like those for BCL11A or ZBTB7A, leading to significantly elevated γ-globin transcription (often 15-30% Hb F in heterozygotes) [7] [9].
  • Epigenetic Modulation: Beyond the core promoter, distal elements and intergenic regions (e.g., between HBG1 and HBD) harbor polymorphisms (e.g., rs10128556, rs4910736) statistically associated with HbF variation in population studies. These likely influence chromatin accessibility or long-range interactions with the LCR, potentially affecting baseline expression of all HBG1 alleles, including those carrying coding mutations like Beech Island [7] [9]. However, no specific linkage between these regulatory polymorphisms and the Beech Island mutation itself has been reported.

Table 4: Key Regulatory Elements Influencing HBG1 Transcription

Regulatory Element/ComplexLocation Relative to HBG1Binding FactorsFunction in HBG1 RegulationImpact of Disruption
Locus Control Region (LCR)~50 kb upstreamGATA1, TAL1, KLF1Chromatin opening; Enhancer activityDrastically reduced all β-cluster gene exp
CCAAT Box~ -70 to -90 bpCP2/NF-YBasal & developmental activationHPFH (↑ HbF) - e.g., -114 C>T, -117 G>A
CACCC Box~ -90 to -120 bpKLF1, SP1, ZBTB7AActivation (KLF1/SP1); Repression (ZBTB7A)↓ HbF (KLF1 KO); ↑ HbF (ZBTB7A KO)
BCL11A Binding SitesPromoter & +62 kbBCL11ASilencing via NuRD recruitment & loopingStrong HPFH (↑ HbF)
NuRD ComplexRecruited to promoterCHD4, MBD3, HDACsChromatin compaction via deacetylation↑ HbF (CHD4/MBD3 mutations)
ZBTB7A (LRF)Binds CACCC boxZBTB7ADirect repression & BCL11A cooperation↑ HbF
HBG1-HBD Intergenic SNPsBetween HBG1 & HBDUnknown (potential TF sites)Modulate chromatin looping?Associated with population HbF variability

Properties

CAS Number

100178-92-5

Product Name

hemoglobin F-Beech Island

Molecular Formula

C24H28ClN5O3

Synonyms

hemoglobin F-Beech Island

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